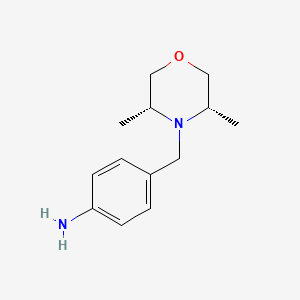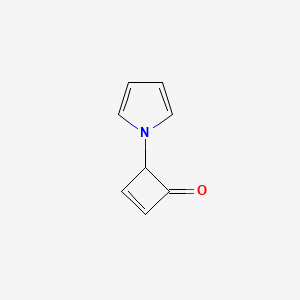
4-(1H-Pyrrol-1-yl)cyclobut-2-enone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Pyrrol-1-yl)cyclobut-2-enone, also known as PCE, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of arylcyclohexylamines and has been reported to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
4-(1H-Pyrrol-1-yl)cyclobut-2-enone acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ion channel that is involved in the regulation of synaptic plasticity and learning and memory. By blocking the activity of the NMDA receptor, 4-(1H-Pyrrol-1-yl)cyclobut-2-enone can modulate the release of neurotransmitters and alter the activity of neuronal circuits in the brain.
Biochemical and Physiological Effects:
4-(1H-Pyrrol-1-yl)cyclobut-2-enone has been reported to exhibit a range of biochemical and physiological effects, including analgesia, anesthesia, and neuroprotection. It has also been shown to modulate the release of neurotransmitters, such as glutamate and dopamine, and to alter the activity of neuronal circuits in the brain. Additionally, 4-(1H-Pyrrol-1-yl)cyclobut-2-enone has been reported to exhibit anti-inflammatory and anti-tumor effects, making it a potential candidate for the development of new therapies for these conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(1H-Pyrrol-1-yl)cyclobut-2-enone in lab experiments is its ability to selectively target the NMDA receptor, which is involved in a wide range of biological processes. Additionally, 4-(1H-Pyrrol-1-yl)cyclobut-2-enone has been shown to exhibit a low toxicity profile, making it a relatively safe compound to work with. However, one of the limitations of using 4-(1H-Pyrrol-1-yl)cyclobut-2-enone in lab experiments is its low solubility in water, which can make it difficult to administer to experimental animals.
Direcciones Futuras
There are several future directions for research on 4-(1H-Pyrrol-1-yl)cyclobut-2-enone. One potential direction is to investigate its potential as a therapeutic agent for the treatment of chronic pain, depression, and other neurological disorders. Another potential direction is to explore its use as a fluorescent probe for the study of protein-ligand interactions. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-(1H-Pyrrol-1-yl)cyclobut-2-enone and to optimize its synthesis and pharmacological properties.
In conclusion, 4-(1H-Pyrrol-1-yl)cyclobut-2-enone is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, including analgesia, anesthesia, and neuroprotection. While there are some limitations to its use in lab experiments, 4-(1H-Pyrrol-1-yl)cyclobut-2-enone remains a promising compound for the development of new therapies for a variety of conditions.
Métodos De Síntesis
The synthesis of 4-(1H-Pyrrol-1-yl)cyclobut-2-enone involves the reaction between cyclobutanone and pyrrole in the presence of a base catalyst. The resulting product is then purified using column chromatography. The yield of 4-(1H-Pyrrol-1-yl)cyclobut-2-enone can be improved by optimizing the reaction conditions, such as the reaction temperature and the amount of catalyst used.
Aplicaciones Científicas De Investigación
4-(1H-Pyrrol-1-yl)cyclobut-2-enone has been used in a variety of scientific research applications, including as a tool to study the structure and function of ion channels in the nervous system. It has also been used as a fluorescent probe to study the binding of small molecules to proteins. Additionally, 4-(1H-Pyrrol-1-yl)cyclobut-2-enone has been reported to exhibit analgesic and anesthetic effects, making it a potential candidate for the development of new pain medications.
Propiedades
IUPAC Name |
4-pyrrol-1-ylcyclobut-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-4-3-7(8)9-5-1-2-6-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNZTGBGOGPCEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2C=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-Pyrrol-1-yl)cyclobut-2-enone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

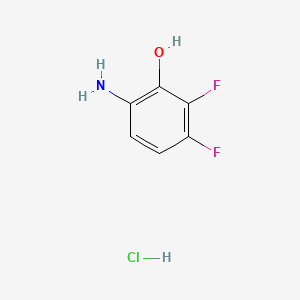
![3-Methyl-2-(4-naphthalen-2-ylphenyl)imidazo[4,5-f][1,10]phenanthroline](/img/structure/B582553.png)
![1h-Pyrazolo[4,3-c]isoquinoline-3-carboxamide,4,5-dihydro-1-methyl-n-(6-methyl-2-pyridinyl)-5-oxo-](/img/structure/B582554.png)
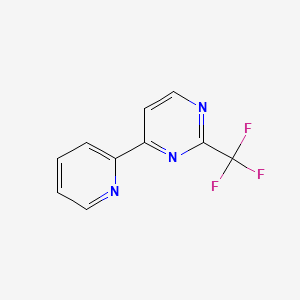
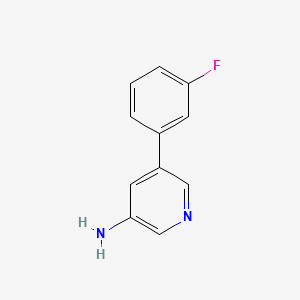
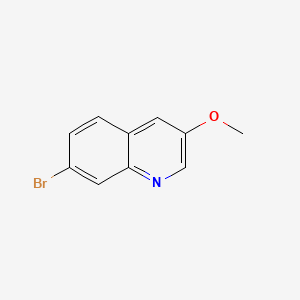
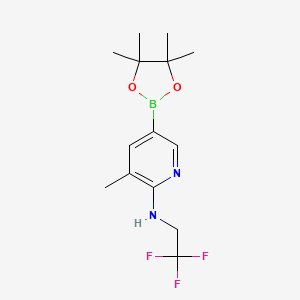
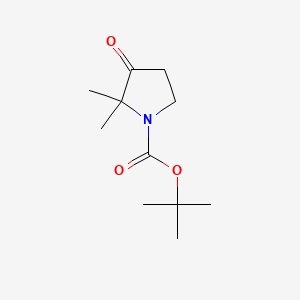
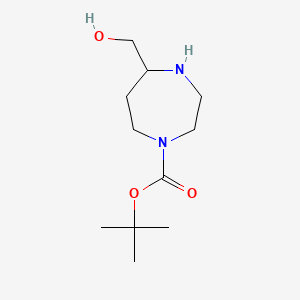
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile](/img/structure/B582564.png)

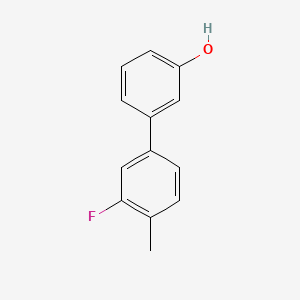
![Methyl 4-fluoro-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B582570.png)
